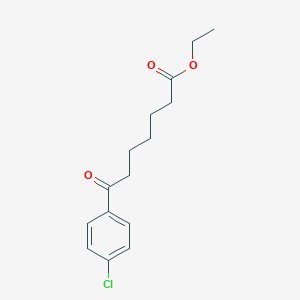

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYUVAMHOITAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453998 | |

| Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-52-0 | |

| Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Representative Data for Friedel-Crafts/Esterification Method

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Heptanoyl chloride, AlCl₃, DCM, 0°C→RT, 12h | 65–70 | 90 |

| Esterification | Ethanol, H₂SO₄, reflux, 8h | 85–90 | 95 |

Direct Esterification of 7-(4-Chlorophenyl)-7-oxoheptanoic Acid

This one-pot method involves the esterification of pre-synthesized 7-(4-chlorophenyl)-7-oxoheptanoic acid. The acid is typically obtained via oxidation of secondary alcohols or hydrolysis of nitriles, though industrial workflows often favor direct synthesis to minimize intermediate isolation.

Reaction Conditions:

-

7-(4-Chlorophenyl)-7-oxoheptanoic acid (1.0 equiv), ethanol (5.0 equiv), p-toluenesulfonic acid (p-TsOH, 0.1 equiv) in toluene under reflux with azeotropic water removal.

Advantages:

-

Eliminates the need for isolating the intermediate acid, streamlining production.

-

High yields (≥85%) achievable with optimized water removal.

Oxidation of Ethyl 7-(4-Chlorophenyl)-7-hydroxyheptanoate

The secondary alcohol precursor, ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate, can be oxidized to the corresponding ketone using agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄).

Reaction Conditions:

-

Jones Oxidation: CrO₃ (2.0 equiv) in aqueous H₂SO₄ (40%), 0°C, 2h.

-

KMnO₄ Oxidation: KMnO₄ (1.5 equiv) in acetone/water (3:1), 25°C, 6h.

Limitations:

-

Jones reagent poses environmental and safety concerns due to chromium toxicity.

-

KMnO₄ in acetone offers a milder alternative but may require longer reaction times.

Table 2: Oxidation Method Comparison

| Oxidizing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Jones Reagent | H₂SO₄/H₂O | 0 | 2 | 75–80 |

| KMnO₄ | Acetone/H₂O | 25 | 6 | 70–75 |

Optimization of Reaction Conditions

Catalyst Screening for Esterification

Acid catalysts such as H₂SO₄, p-TsOH, and Amberlyst-15 were evaluated for esterification efficiency. Amberlyst-15, a solid-phase catalyst, demonstrated superior recyclability and reduced side product formation compared to homogeneous acids.

Table 3: Catalyst Performance in Esterification

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 5 | 8 | 85 |

| p-TsOH | 5 | 6 | 88 |

| Amberlyst-15 | 10 | 10 | 82 |

Industrial Production Considerations

Scalable synthesis necessitates continuous-flow reactors for Friedel-Crafts acylation, ensuring precise temperature control and reduced AlCl₃ usage. Membrane-assisted solvent recovery systems enhance ethanol recycling during esterification, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Friedel-Crafts + Esterification | High purity, established protocol | Multi-step, AlCl₃ disposal issues | 55–60 |

| Direct Esterification | One-pot, minimal intermediates | Requires pre-formed acid | 85–90 |

| Alcohol Oxidation | Versatile, tunable oxidation state | Toxic reagents, moderate yields | 70–75 |

Applications and Derivatives

This compound serves as a precursor to neurotrophic factor inducers, notably 5-(w-aryloxyalkyl)oxazole derivatives, which enhance brain-derived neurotrophic factor (BDNF) production in diabetic neuropathy models . Functionalization at the ketone or ester group enables access to diverse pharmacophores, underscoring its versatility.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is an ester characterized by a heptanoate backbone with a ketone group at the seventh carbon and a para-chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 304.78 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and biological activity, making it an interesting subject for research.

Medicinal Chemistry

- Drug Development : this compound is explored as a lead compound in developing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for pain management therapies.

- Antimicrobial Research : The compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound might also possess antibacterial activity.

- Enzyme Inhibition : The ketone group can participate in biochemical reactions, potentially inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Organic Synthesis

- Intermediate in Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. It plays a crucial role in the development of specialty chemicals and advanced materials.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study explored the antimicrobial efficacy of several derivatives similar to this compound against common pathogens. Results indicated promising antibacterial properties, paving the way for further exploration in drug formulation.

- Anti-inflammatory Potential : Research focused on the interaction of this compound with cyclooxygenase enzymes revealed its potential role in modulating inflammatory pathways, suggesting applicability in therapeutic interventions for inflammatory diseases.

- Synthetic Applications : A recent study detailed the synthesis of complex organic molecules using this compound as an intermediate, demonstrating its utility in producing specialty chemicals with enhanced functionalities.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is primarily related to its functional groups. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The 4-chlorophenyl group can interact with biological targets through hydrophobic interactions and potential halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, highlighting differences in substituents, physicochemical properties, and biological activity:

Structural and Electronic Effects

- Substituent Influence : The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the ketone moiety compared to 4-fluorophenyl (smaller, more electronegative) or 2-methylphenyl (electron-donating) analogs .

- Steric Effects : 3,5-Dimethylphenyl and 2,5-dimethoxyphenyl derivatives exhibit increased steric bulk, which may hinder interactions with enzyme active sites compared to the chloro analog .

Biological Activity

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₉ClO₃

- Molecular Weight : 284.76 g/mol

- Structure : The compound features a heptanoate backbone with a 4-chlorophenyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Receptor Modulation : It may interact with receptors involved in inflammatory and antimicrobial responses, contributing to its therapeutic potential.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

- A study published in "Molecules" showed that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .

- The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations ranging from 32 to 128 µg/mL, suggesting potential for development as an antibacterial agent.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound:

- In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

- The anti-inflammatory effects were linked to the compound's ability to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

-

Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of this compound.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Results : The compound showed significant zones of inhibition, particularly against Bacillus subtilis and Salmonella typhi.

- : Results indicate that this compound could be a promising lead for developing new antibacterial agents.

-

Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory potential in a murine model.

- Methodology : Mice were treated with this compound prior to inducing inflammation through LPS administration.

- Results : Treated mice displayed significantly lower levels of inflammatory markers compared to controls.

- : This suggests that the compound may have therapeutic applications in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound Name | Molecular Formula | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | C₁₅H₁₉ClO₃ | Moderate | Significant |

| Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | C₁₅H₁₉FO₃ | Weak | Moderate |

| Ethyl 4-chloroacetoacetate | C₆H₇ClO₃ | Moderate | Low |

Q & A

Q. Q1. What are the recommended methods for synthesizing Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, and how can reaction conditions be optimized for high yield?

Advanced Research Focus A plausible route involves Friedel-Crafts acylation to introduce the 4-chlorophenyl group, followed by oxidation. For example:

Ester Formation : React cycloheptanone with potassium persulfate in ethanol to form ethyl 7-hydroxyheptanoate .

Oxidation : Use pyridinium chlorochromate (PCC) to oxidize the hydroxyl group to a ketone, yielding ethyl 7-oxoheptanoate .

Acylation : Introduce the 4-chlorophenyl moiety via Friedel-Crafts acylation using AlCl₃ as a catalyst.

Q. Optimization Strategies :

- Temperature Control : Maintain ≤0°C during acylation to minimize side reactions (e.g., poly-substitution).

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, BF₃·Et₂O) to improve regioselectivity.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC and HPLC to verify purity .

Safety and Stability

Q. Q2. How should researchers handle and store this compound to ensure safety and compound stability?

Basic Research Focus

- Handling :

- Storage :

Analytical Characterization

Q. Q3. What analytical techniques are most effective for characterizing the purity and structure of this compound, especially when reference data is limited?

Advanced Research Focus

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR spectra with analogous compounds (e.g., ethyl 7-oxoheptanoate shifts: δ 2.4–2.6 ppm for α-ketone protons) .

- IR : Identify ketone (C=O stretch ~1710 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups.

- Purity Assessment :

Data Contradictions

Q. Q4. How can contradictory data from different synthetic batches be systematically analyzed and resolved?

Advanced Research Focus

- Root-Cause Analysis :

- Statistical Optimization :

Purification Challenges

Q. Q5. What are the critical parameters to monitor during the purification of this compound to minimize by-product formation?

Advanced Research Focus

- Column Chromatography :

- Adsorbent Selection : Use silica gel (60–120 mesh) for polar impurities. Pre-adsorb the crude product onto Celite® to improve separation.

- Eluent Polarity : Adjust hexane/ethyl acetate ratio (e.g., 8:2 to 6:4) to balance resolution and run time .

- Crystallization :

- Recrystallize from ethanol/water (7:3) at low temperatures (−20°C) to enhance crystal purity.

Environmental Impact

Q. Q6. What methodological approaches are recommended for assessing the environmental impact and degradation pathways of this compound in laboratory settings?

Advanced Research Focus

- Biodegradability Studies :

- Use OECD 301F (Manometric Respirometry Test) to measure aerobic degradation in activated sludge .

- Photodegradation :

- Ecotoxicology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.